(3-Allyl-phenyl)-methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-prop-2-enylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-4-9-5-3-6-10(7-9)8-11/h2-3,5-7,11H,1,4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOGHCPCYSTUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 3 Allyl Phenyl Methanol
Catalytic Approaches to the Allyl-Phenyl Motif Formation
The creation of the aryl-allyl bond is a cornerstone of the synthesis of (3-Allyl-phenyl)-methanol. Transition metal catalysis offers powerful and versatile tools for this transformation, with palladium-based methods being particularly prominent.
Palladium-catalyzed cross-coupling reactions are among the most effective methods for forming carbon-carbon bonds. umd.edu The Tsuji-Trost reaction, a key example, involves the palladium-catalyzed allylation of nucleophiles. organic-chemistry.orgwikipedia.org In a typical synthesis of an allylarene, a palladium(0) catalyst coordinates to the double bond of an allylic compound, followed by oxidative addition to form a π-allyl palladium(II) complex. organic-chemistry.orgwikipedia.org This complex then reacts with an organometallic aryl nucleophile, such as an arylboronic acid (Suzuki coupling), an organotin reagent (Stille coupling), or an organosilane (Hiyama coupling), to yield the desired aryl-allyl bond. core.ac.ukorganic-chemistry.org
For the synthesis of this compound, a plausible route involves the coupling of a 3-halobenzyl alcohol derivative with an allylating agent. For instance, (3-bromophenyl)methanol (with the hydroxyl group potentially protected) can be coupled with an allylboronic acid or its ester in a Suzuki-Miyaura reaction. Alternatively, direct coupling of allylic alcohols with arylboronic acids can be achieved using a palladium(0) catalyst, a process that is both atom-economical and environmentally benign as it avoids the pre-formation of allyl halides. rsc.org
The choice of ligands for the palladium catalyst is crucial for the reaction's efficiency and selectivity. core.ac.uk Phosphine ligands are commonly used, with their introduction by Trost significantly expanding the reaction's scope. wikipedia.org The mechanism can be influenced by the nature of the nucleophile; "soft" nucleophiles tend to add directly to the allyl moiety, while "hard" nucleophiles may attack the metal center first, followed by reductive elimination. organic-chemistry.org
| Reaction Type | Aryl Partner | Allyl Partner | Catalyst System (Example) | Key Features |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid/ester | Allyl halide/acetate (B1210297)/alcohol | Pd(OAc)₂, SPhos | High functional group tolerance. |
| Tsuji-Trost Reaction | Aryl nucleophile (e.g., from boronic acid) | Allyl acetate/carbonate | Pd₂(dba)₃, PPh₃ | Forms a π-allyl palladium intermediate. wikipedia.org |
| Hiyama Coupling | Aryl siloxane/trifluorosilane | Allyl halide/acetate | Pd(0) complex, Fluoride (B91410) source (e.g., TASF) | Utilizes organosilicon reagents. core.ac.uk |
| Direct Coupling | Arylboronic acid | Allylic alcohol | Pd(PPh₃)₄ | Atom-economical, no base required. rsc.org |
While palladium is dominant, other transition metals can also catalyze the formation of the allyl-phenyl motif. Nickel catalysts, for example, are often used for cross-coupling reactions of unactivated alkyl electrophiles and can be a cost-effective alternative to palladium. ucmerced.edu Additionally, manganese-catalyzed C-H activation has emerged as a promising strategy in organic synthesis, offering improved atom and step economy. semanticscholar.org
A classic and highly effective method that does not rely on transition metal catalysis for the primary C-C bond formation is the Grignard reaction. libretexts.org This approach involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. libretexts.org To synthesize this compound, two primary Grignard pathways can be envisioned:
Pathway A : Formation of a Grignard reagent from an allyl halide (e.g., allylmagnesium bromide) followed by its reaction with 3-hydroxybenzaldehyde (B18108) or a protected version thereof. The initial product would be a secondary alcohol, which would require further steps (oxidation then reduction) to arrive at the target structure. A more direct route is the reaction with 3-formylphenylboronic acid pinacol (B44631) ester followed by oxidation.
Pathway B : Preparation of a Grignard reagent from a protected 3-halobenzyl alcohol (e.g., 3-(bromomagnesio)benzyl alcohol, where the hydroxyl is protected). This aryl Grignard reagent would then react with an allyl halide.
The Grignard reaction is powerful for its ability to form carbon-carbon bonds but requires strictly anhydrous conditions, as the reagent is highly reactive towards protic solvents like water. libretexts.orgcerritos.edu
Functional Group Transformations and Reductive Pathways
Once the carbon skeleton is assembled, subsequent transformations are often necessary to install or unmask the required functional groups. The reduction of a carbonyl group to the benzylic alcohol is a key step in many synthetic routes.
A common strategy for synthesizing this compound involves the initial preparation of a precursor carbonyl compound, such as 3-allylbenzaldehyde (B3049592) or a 3-allylphenyl ketone. The final step is then the reduction of this carbonyl group to the desired benzylic alcohol.
A variety of reducing agents can accomplish this transformation. For simple reductions, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ether solvent are highly effective. chemistrysteps.com LiAlH₄ is a much stronger reducing agent and can reduce a wider range of carboxylic acid derivatives, including esters and the acids themselves, to alcohols. wikipedia.orgidc-online.com NaBH₄ is milder and more chemoselective, typically reducing aldehydes and ketones without affecting esters or other less reactive carbonyls. chemistrysteps.com
For more complex molecules where selectivity is paramount, more sophisticated reagents are employed. For instance, diisobutylaluminium hydride (DIBAL-H) can be used for the partial reduction of esters or nitriles to aldehydes. chemistrysteps.comyoutube.com To convert an acid chloride to an aldehyde without over-reduction to the alcohol, a bulky, less reactive hydride reagent like lithium tri(t-butoxy)aluminum hydride [LiAl(OᵗBu)₃H] is used. chemistrysteps.com While this compound itself is not chiral, the principles of stereoselective reduction are critical in the synthesis of related, more complex chiral molecules, where reagents and conditions can be chosen to favor the formation of one stereoisomer over another. google.com
| Reducing Agent | Abbreviation | Typical Substrates | Key Characteristics |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Mild, selective, used in protic solvents (e.g., MeOH, EtOH). chemistrysteps.com |
| Lithium Aluminum Hydride | LiAlH₄ | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides | Very strong, reactive, requires anhydrous ether solvents. idc-online.com |
| Diisobutylaluminium Hydride | DIBAL-H | Esters, Nitriles (to Aldehydes at low temp.) | Can allow for partial reduction to aldehydes. chemistrysteps.comyoutube.com |
| Borane | BH₃·THF | Carboxylic Acids, Amides | Effective for reducing carboxylic acids. idc-online.com |
The presence of two distinct functional groups—a benzylic alcohol and an allyl double bond—in this compound allows for chemoselective transformations, where one group reacts in the presence of the other.
Selective Oxidation of the Hydroxyl Group : The benzylic alcohol can be selectively oxidized back to the aldehyde (3-allylbenzaldehyde) or further to the carboxylic acid (3-allylbenzoic acid) without affecting the allyl group. Reagents such as manganese dioxide (MnO₂) are known for the selective oxidation of benzylic and allylic alcohols. Other common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane for controlled oxidation to the aldehyde.
Selective Reactions of the Allyl Group : Conversely, the allyl double bond can be selectively functionalized while leaving the hydroxyl group intact.
Epoxidation : Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can convert the allyl group into an epoxide.
Dihydroxylation : Osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) can selectively dihydroxylate the double bond to form a diol.
Hydrogenation : Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) would typically reduce the allyl double bond. However, under harsh conditions, this can also lead to the hydrogenolysis (cleavage) of the benzylic C-O bond.
These selective reactions are crucial for using this compound as an intermediate in the synthesis of more complex molecules.
Advanced Protecting Group Strategies for Selective Functionalization
In multi-step syntheses, it is often necessary to "mask" or protect a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. wikipedia.org For a molecule like this compound, protecting the hydroxyl group is a common strategy to allow for selective manipulation of the allyl group or the aromatic ring. libretexts.org
The allyl group itself can be used as a protecting group for alcohols due to its general stability under both acidic and basic conditions. organic-chemistry.orgacs.org However, in this context, the focus is on protecting the existing hydroxyl group. Common protecting groups for alcohols include:
Silyl (B83357) Ethers : Groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) are widely used. They are installed using the corresponding silyl chloride (e.g., TBSCl) and a base like imidazole. Silyl ethers are generally stable to a wide range of conditions, including those used in many cross-coupling reactions, but are easily removed with a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF). jocpr.com
Benzyl (B1604629) Ethers (Bn) : Formed using benzyl bromide (BnBr) and a base. They are robust and stable to many acidic and basic conditions but can be removed by catalytic hydrogenolysis, a condition that would also reduce the allyl double bond.
Esters : Acetyl (Ac) or pivaloyl (Piv) groups can protect the alcohol. They are stable to acidic conditions but are readily cleaved by base-catalyzed hydrolysis. wikipedia.org
The concept of orthogonal protection is vital, allowing for the selective removal of one protecting group in the presence of others. wikipedia.orgjocpr.com For example, a TBS-protected alcohol and a benzyl-protected phenol (B47542) could be present in the same molecule. The TBS group could be removed with fluoride without affecting the benzyl group, and the benzyl group could be removed by hydrogenolysis without affecting the TBS group. This level of control is essential for the logical and efficient synthesis of complex target molecules starting from intermediates like this compound. jocpr.com
Elucidation of Reactivity Profiles and Mechanistic Pathways of 3 Allyl Phenyl Methanol
Reactivity of the Allyl Moiety in Complex Reaction Systems
The carbon-carbon double bond of the allyl group is electron-rich, making it susceptible to attack by electrophiles and radicals. Its proximity to the phenyl-methanol framework allows for intricate electronic and steric influences on its reactivity.
The alkene in the allyl group readily undergoes electrophilic addition reactions. The regioselectivity of these reactions is dictated by the stability of the intermediate carbocation, following Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation.
Halogenation: The addition of bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄) to the double bond results in the formation of a colorless dibromo derivative. This reaction serves as a qualitative test for unsaturation, where the characteristic orange color of the bromine solution disappears. byjus.com
Hydrohalogenation: The reaction with hydrogen halides (HX) proceeds via an electrophilic addition mechanism. The proton (H⁺) adds to the terminal carbon of the double bond, forming a more stable secondary carbocation adjacent to the CH₂ group, which is then attacked by the halide ion (X⁻).
Hydration: Acid-catalyzed hydration involves the addition of water across the double bond, yielding an alcohol. This reaction also follows Markovnikov's rule, typically producing a secondary alcohol.
| Reaction | Reagent(s) | Product Type | Mechanism Highlight |
| Halogenation | Br₂ in CCl₄ | Vicinal Dihalide | Formation of a cyclic bromonium ion intermediate. |
| Hydrohalogenation | HBr | Alkyl Halide | Formation of the more stable secondary carbocation. |
| Hydration | H₂O, H₂SO₄ (cat.) | Alcohol | Protonation of the alkene followed by nucleophilic attack by water. |
Interactive Data Table: Summary of Electrophilic Addition Reactions.
The allyl group is known to participate in radical reactions, though its polymerization can be challenging. The stability of the allylic radical formed through chain transfer reactions can hinder the formation of long polymer chains. researchgate.net
Radical Cyclization: Intramolecular radical cyclization can occur if a radical is generated elsewhere in the molecule. wikipedia.org This process involves the attack of the radical on the double bond, leading to the formation of a new ring system, typically five- or six-membered rings, which are kinetically and thermodynamically favored. wikipedia.org The reaction is initiated by a radical initiator, such as AIBN (2,2'-azobis(2-methylpropionitrile)) or benzoyl peroxide (BPO), in the presence of a radical mediator like tributyltin hydride (Bu₃SnH). princeton.edu
Polymerization: The polymerization of allyl monomers is often considered difficult due to the high electron density of their double bonds. acs.orgnih.gov A proposed mechanism for some allyl ethers is a radical-mediated cyclization (RMC) reaction rather than a simple free-radical addition. acs.orgnih.gov This process begins with a radical abstracting an allylic hydrogen atom to generate a resonance-stabilized allyl ether radical. acs.orgnih.gov This radical then reacts with the double bond of a second monomer to form a five-membered ring radical, which propagates the chain. acs.orgnih.gov The tendency for chain transfer, where a growing polymer radical abstracts a hydrogen from the alpha carbon of another monomer, leads to the formation of a stable allyl radical and terminates the chain, resulting in oligomers. researchgate.net
| Initiator | Initiating Radical | Reaction Pathway | Key Observation |
| AIBN | 2-cyano-2-propyl | Hydrogen Abstraction (HAT) | Spontaneous (ΔG = -3.40 kcal·mol⁻¹) but with a small driving force, not efficient for polymerization. acs.orgnih.gov |
| BPO | Phenyl (from benzoate (B1203000) decarboxylation) | Hydrogen Abstraction (HAT) | More favorable than free-radical addition (FRA), can initiate polymerization at high concentrations. acs.orgnih.gov |
| HMPP | Benzoyl | Hydrogen Abstraction (HAT) | Strong driving force (ΔG = -12.22 kcal·mol⁻¹), indicating a tendency for HAT. acs.orgnih.gov |
Interactive Data Table: Initiation Behavior in Allyl Polymerization. acs.orgnih.gov
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The allyl group can participate in several such transformations, most notably sigmatropic rearrangements.
Claisen Rearrangement: If the benzylic hydroxyl of (3-allyl-phenyl)-methanol is first converted into an ether with an allyl group (forming an allyl aryl ether), it can undergo a ncerthelp.comncerthelp.com-sigmatropic rearrangement upon heating. msu.edu This reaction involves the concerted reorganization of three pairs of bonding electrons, resulting in the migration of the allyl group from the oxygen atom to the ortho position of the benzene (B151609) ring. msu.edu The initial product is a cyclohexadienone intermediate, which quickly tautomerizes to the more stable aromatic phenol (B47542), regaining the aromaticity of the ring. msu.edu
Ene Reaction: The ene reaction involves the reaction of the allyl group (the "ene") with a compound containing a double or triple bond (the "enophile"). msu.edu This process involves the transfer of an allylic hydrogen to the enophile, with the concomitant formation of a new sigma bond and a shift of the ene double bond. msu.edu These reactions are characterized by the redistribution of three pairs of bonding electrons. msu.edu
Transformations at the Benzylic Hydroxyl Functionality
The benzylic hydroxyl group is a versatile functional handle, allowing for oxidation to carbonyl compounds and conversion to a variety of other functional groups through nucleophilic substitution.
The selective oxidation of the benzylic alcohol to an aldehyde or carboxylic acid requires careful choice of reagents to avoid reaction with the allyl double bond.
Oxidation to Aldehydes: A common reagent for the selective oxidation of a primary alcohol to an aldehyde is Pyridinium (B92312) Chlorochromate (PCC). ncerthelp.com This method is effective because it avoids the over-oxidation to a carboxylic acid that can occur with stronger oxidizing agents in the presence of water. Catalytic systems using palladium(II) acetate (B1210297) (Pd(OAc)₂) in the presence of oxygen and a base like triethylamine (B128534) (Et₃N) have been shown to be highly selective for the oxidation of allylic and benzylic alcohols. organic-chemistry.org
Oxidation to Carboxylic Acids: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions will oxidize the primary benzylic alcohol to a carboxylic acid. ncerthelp.com However, these harsh conditions may also lead to the cleavage of the allyl double bond. A chemoselective method has been described using manganese(III) acetate (Mn(OAc)₃) with catalytic amounts of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which shows high selectivity for allylic and electron-rich benzylic alcohols. nih.gov
| Reagent(s) | Product | Selectivity Notes |
| Pyridinium Chlorochromate (PCC) | Aldehyde | Stops at the aldehyde stage; mild conditions. ncerthelp.com |
| Pd(OAc)₂ / Et₃N / O₂ | Aldehyde/Ketone | High chemoselectivity for allylic/benzylic alcohols over non-activated alcohols. organic-chemistry.org |
| Mn(OAc)₃ / cat. DDQ | Aldehyde/Ketone | Efficient for electron-rich benzylic and allylic alcohols. nih.gov |
| KMnO₄, H⁺ | Carboxylic Acid | Strong oxidant; may cleave the C=C bond under harsh conditions. ncerthelp.com |
Interactive Data Table: Reagents for Selective Oxidation of the Benzylic Alcohol.
The hydroxyl group can be converted into a good leaving group or directly substituted to form ethers and esters.
Etherification: The formation of ethers from this compound can be achieved through several methods.
Williamson Ether Synthesis: This is a robust method involving the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.com This alkoxide then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to form the ether. masterorganicchemistry.com This method works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com
Acid-Catalyzed Etherification: The reaction of two alcohol molecules in the presence of a strong acid catalyst (like TFA) can produce a symmetrical or unsymmetrical ether, although this method can be less controlled and prone to side reactions like dehydration. nih.gov Iron(III) catalysts have also been shown to effectively catalyze the unsymmetrical etherification of two different alcohols. acs.org
Esterification: Esters are commonly synthesized from alcohols.
Fischer Esterification: This is an acid-catalyzed equilibrium reaction between the alcohol and a carboxylic acid. masterorganicchemistry.com To drive the reaction to completion, water, a byproduct, is typically removed. ncerthelp.com
Reaction with Acyl Chlorides/Anhydrides: A more reactive and often irreversible method involves reacting the alcohol with an acyl chloride or an acid anhydride. ncerthelp.com These reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the HCl or carboxylic acid byproduct. ncerthelp.com Catalytic asymmetric allylic esterification has also been developed using palladium(II) catalysts for prochiral allylic alcohols. nih.gov
Participation in Cascade and Multicomponent Reactions
Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the formation of complex molecules in a single operation from multiple starting materials. organic-chemistry.orgepfl.ch this compound is a prime candidate for such processes due to its distinct reactive sites, which can be engaged in a programmed sequence.
The allyl group is particularly amenable to transition-metal catalysis, most notably with palladium. This functionality can initiate a cascade sequence through the formation of a π-allylpalladium intermediate. nih.gov For instance, a hypothetical palladium(0)-catalyzed reaction could begin with the oxidative addition of an allylic electrophile to the metal center. The resulting complex could then be attacked by the pendant benzylic hydroxyl group, acting as an intramolecular nucleophile, leading to the formation of a cyclic ether. This type of intramolecular allylic alkylation is a powerful tool for constructing heterocyclic frameworks.
In the context of multicomponent reactions, this compound can serve as a versatile building block. MCRs are convergent processes where three or more reactants combine to form a product that incorporates portions of all starting materials. organic-chemistry.orgfrontiersin.org The benzylic alcohol moiety can participate in reactions such as the Petasis borono-Mannich reaction, where it could react with an amine and a boronic acid. nih.gov Similarly, the molecule could potentially be integrated into Ugi-type reactions, which typically involve an aldehyde, an amine, an isocyanide, and a carboxylic acid. nih.gov In such a scenario, the benzylic alcohol could be oxidized in situ to the corresponding aldehyde to initiate the MCR sequence.
The table below outlines hypothetical examples of cascade and multicomponent reactions involving this compound, based on the known reactivity of its functional groups.
| Reaction Type | Reactants | Potential Product Class | Mechanistic Pathway |
| Intramolecular Cascade | This compound, Pd(0) catalyst, Base | Chromane derivative | Intramolecular O-allylation via π-allylpalladium intermediate. |
| Heck-Carbonyl Cascade | This compound, Aryl halide, Pd catalyst, CO | Fused lactone | Initial Heck reaction followed by intramolecular carbonylation and lactonization. |
| Multicomponent Reaction | This compound (after oxidation to aldehyde), Amine, Isocyanide, Carboxylic Acid | α-Acylamino amide derivative | Ugi four-component reaction (U-4CR). nih.gov |
| Multicomponent Reaction | This compound, Amine, Glyoxylic acid, Boronic acid | Substituted amino acid derivative | Petasis three-component reaction. nih.gov |
Aromatic Ring Functionalization and Reactivity Modulation
The functionalization of the aromatic ring of this compound is primarily governed by the principles of electrophilic aromatic substitution (EAS). masterorganicchemistry.com The reactivity and orientation of incoming electrophiles are directed by the two substituents already present on the benzene ring: the allyl group (-CH₂CH=CH₂) and the hydroxymethyl group (-CH₂OH).
Both the allyl and hydroxymethyl groups are classified as activating, ortho-, para-directing groups. uci.edu This is because they are electron-donating in nature, increasing the nucleophilicity of the benzene ring and stabilizing the carbocation intermediate (the sigma complex) formed during the reaction. libretexts.org Since the two groups are in a meta position (1,3-relationship) relative to each other, their directing effects are additive and reinforce each other. They both activate positions 2, 4, and 6 for electrophilic attack.
The regiochemical outcome of an EAS reaction on this substrate would depend on the steric hindrance and the specific reaction conditions.
Position 2: Ortho to both the allyl and hydroxymethyl groups. This position is electronically activated but may be sterically hindered.
Position 4: Para to the hydroxymethyl group and ortho to the allyl group. This position is strongly activated and generally less sterically hindered than position 2.
Position 6: Para to the allyl group and ortho to the hydroxymethyl group. Similar to position 4, this site is highly activated.
Therefore, electrophilic substitution is expected to yield a mixture of 2-, 4-, and 6-substituted products, with the 4- and 6-isomers likely predominating over the more sterically crowded 2-isomer.
| Electrophilic Aromatic Substitution | Reagents | Major Predicted Products |
| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | 4-Bromo-(3-allyl-phenyl)-methanol and 6-Bromo-(3-allyl-phenyl)-methanol |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-(3-allyl-phenyl)-methanol and 6-Nitro-(3-allyl-phenyl)-methanol |
| Sulfonation | Fuming H₂SO₄ | (3-Allyl-4-sulfophenyl)-methanol and (3-Allyl-6-sulfophenyl)-methanol |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 4-Alkyl-(3-allyl-phenyl)-methanol and 6-Alkyl-(3-allyl-phenyl)-methanol |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-(3-allyl-phenyl)-methanol and 6-Acyl-(3-allyl-phenyl)-methanol |
Reactivity Modulation involves chemically altering the existing substituents to change their electronic influence on the aromatic ring. This is a powerful strategy to control the position of further functionalization. For this compound, the most straightforward modulation involves the oxidation of the benzylic alcohol.
Oxidation to Aldehyde: Mild oxidation of the hydroxymethyl group (e.g., using PCC or DMP) would yield 3-allylbenzaldehyde (B3049592). The aldehyde group (-CHO) is a moderately deactivating, meta-director. This transformation would deactivate the ring towards further EAS and direct incoming electrophiles to position 5 (meta to the aldehyde and ortho/para to the allyl group).
Oxidation to Carboxylic Acid: Stronger oxidation (e.g., using KMnO₄ or H₂CrO₄) would convert the hydroxymethyl group to a carboxylic acid group (-COOH). This is a strongly deactivating, meta-directing group. The ring would become significantly less reactive, and any subsequent substitution would be strongly directed to position 5.
By modulating the functionality of the benzylic position, the reactivity and regioselectivity of the aromatic ring can be precisely controlled, allowing for the synthesis of a diverse array of substituted aromatic compounds.
Applications of 3 Allyl Phenyl Methanol As a Versatile Synthetic Building Block in Research
Advanced Precursor in the Synthesis of Complex Organic Architectures
The dual functionality of (3-allyl-phenyl)-methanol makes it an attractive starting material for the construction of intricate molecular frameworks. The allyl group can participate in various reactions such as olefin metathesis, hydroformylation, and epoxidation, while the benzylic alcohol can be oxidized to an aldehyde or a carboxylic acid, or be converted into an ether or an ester.
Scaffold for the Construction of Heterocyclic Compounds
While direct examples of this compound in the synthesis of heterocyclic compounds are not extensively documented in publicly available research, its structural motifs suggest its potential as a precursor. The allyl and hydroxyl functionalities can be chemically manipulated to facilitate cyclization reactions, a cornerstone in the synthesis of heterocyclic rings. For instance, the allyl group could be transformed into a diol, which, along with the benzylic alcohol, could undergo cyclization to form oxygen-containing heterocycles. Similarly, oxidation of the alcohol to an aldehyde, followed by reactions involving the allyl group, could pave the way for the synthesis of various nitrogen- or sulfur-containing heterocyclic systems.
Intermediate in the Design and Synthesis of Advanced Chemical Probes
The development of advanced chemical probes often requires molecules with specific functionalities that can interact with biological targets or report on cellular events. The chemical handles present in this compound, the allyl group and the benzylic alcohol, provide opportunities for its incorporation into such probes. These groups can be modified to attach fluorophores, affinity tags, or reactive groups for covalent labeling. Although specific examples detailing the use of this compound for this purpose are scarce in the current literature, its potential as a scaffold for building such molecular tools is recognized.
Role in the Total Synthesis of Complex Molecular Targets (Focus on synthetic strategy)
The strategic incorporation of this compound in the total synthesis of complex natural products or other molecular targets has yet to be widely reported. However, its structure lends itself to several synthetic strategies. The allyl group can be utilized in cross-coupling reactions to build carbon-carbon bonds, a fundamental step in assembling complex carbon skeletons. The benzylic alcohol provides a site for introducing further complexity or for anchoring the molecule to a solid support during multi-step syntheses. The interplay between the reactivity of the allyl group and the benzylic alcohol could be exploited in tandem reactions to efficiently construct key intermediates in a total synthesis campaign.
Monomer and Cross-linking Agent in Polymer Science Research
The presence of a polymerizable allyl group and a functional hydroxyl group makes this compound an interesting candidate for the development of novel polymers with tailored properties.
Exploration of this compound in Controlled Radical Polymerization
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer architecture. While the direct CRP of this compound has not been extensively detailed, the allyl functionality is known to participate in radical polymerization, albeit with complexities such as chain transfer reactions. The hydroxyl group could be protected or modified to improve its compatibility with CRP conditions and to introduce specific functionalities into the resulting polymer.
Table 1: Potential Polymerization Characteristics of this compound Derivatives in CRP
| Polymerization Technique | Potential Monomer Derivative | Expected Polymer Characteristics | Challenges |
| ATRP | This compound with protected hydroxyl group | Well-defined homopolymers or block copolymers with pendent allyl groups. | Potential for side reactions involving the allyl group. |
| RAFT | This compound | Polymers with controlled molecular weight and narrow dispersity. | Chain transfer to the allyl group can affect control. |
Design of Novel Polymer Architectures via Co-polymerization
Co-polymerization of this compound with other vinyl monomers presents a viable strategy for creating polymers with unique properties. The incorporation of this compound units would introduce both pendent allyl groups and hydroxyl functionalities along the polymer backbone. The allyl groups can serve as sites for post-polymerization modification or cross-linking, while the hydroxyl groups can enhance properties like hydrophilicity and provide sites for further functionalization.
Table 2: Potential Co-polymerization Systems Involving this compound
| Co-monomer | Polymerization Method | Potential Polymer Architecture | Potential Applications |
| Styrene | Free Radical Polymerization | Random copolymer with pendent allyl and hydroxyl groups. | Functional coatings, adhesives. |
| Methyl Methacrylate | Controlled Radical Polymerization | Block or random copolymers with tunable properties. | Biomaterials, functional resins. |
Studies on Network Formation and Cross-linking Chemistry
Network formation is a process in which polymer chains are linked together to form a three-dimensional structure, known as a cross-linked polymer. This process transforms liquid or thermoplastic polymers into materials that are typically more rigid, durable, and resistant to heat and solvents. The functional groups present in a monomer play a crucial role in the chemistry of network formation.
This compound possesses two key functional groups that could be exploited for the synthesis of cross-linked polymer networks: the allyl group and the hydroxyl group. The allyl group (–CH₂–CH=CH₂) can undergo polymerization, particularly through free-radical mechanisms. It is known that the polymerization of allyl monomers can be susceptible to chain transfer reactions, which may result in the formation of oligomers or polymers with low molecular weight. researchgate.net However, in the context of cross-linking, even the formation of shorter chains can effectively link different polymer backbones together.
The presence of the hydroxyl group (–OH) introduces another avenue for cross-linking. This group can react through various mechanisms, such as esterification, etherification, or reaction with isocyanates to form polyurethanes. The bifunctional nature of this compound could therefore allow for a dual-curing process. For instance, the allyl groups could be polymerized in a first step, followed by a second cross-linking step involving the hydroxyl groups, or vice versa. This could lead to the formation of complex network architectures with tailored properties.
While specific research detailing the use of this compound in network formation is not prominent in the available literature, its potential can be illustrated through a hypothetical formulation for a cross-linked resin.
Hypothetical Formulation for a UV-Cured Cross-linked System
| Component | Function | Potential wt% |
| This compound | Monomer / Cross-linker | 30 - 60% |
| Multifunctional Acrylate | Co-monomer / Cross-linker | 30 - 60% |
| Photoinitiator (e.g., DMPA) | Initiates radical polymerization | 1 - 5% |
| Diisocyanate | Reactant for hydroxyl groups | Stoichiometric amount |
This table is illustrative and represents a hypothetical formulation for research purposes, as specific studies on this compound in this application were not identified.
The phenyl ring in the structure of this compound would be expected to impart rigidity and thermal stability to the resulting polymer network. The flexibility of the allyl chain could also influence the mechanical properties of the final material. Further research would be needed to explore these possibilities and to characterize the properties of polymers derived from this monomer.
Component in Ligand Design and Catalysis Studies
Ligands are essential components in coordination chemistry and catalysis, binding to a central metal atom to form a coordination complex. The structure of a ligand can profoundly influence the catalytic activity, selectivity, and stability of the complex. The design of new ligands is a key area of research for the development of novel and more efficient catalysts.
This compound has structural features that make it an interesting candidate for development into a ligand. The hydroxyl group can be deprotonated to form an alkoxide, which can then coordinate to a metal center. Alternatively, the hydroxyl group could be functionalized to introduce other donor atoms, such as phosphorus or nitrogen, creating multidentate ligands.
The allyl group also offers possibilities for coordination. The π-system of the carbon-carbon double bond can coordinate to transition metals. Furthermore, the allyl group itself can be chemically modified to introduce other functionalities. The phenyl ring provides a rigid scaffold, which can be important for creating a well-defined coordination environment around the metal center. This rigidity can influence the steric and electronic properties of the resulting catalyst.
Given its structure, ligands derived from this compound could potentially be used in a variety of catalytic reactions. For example, phosphine-alkoxide ligands derived from this compound could be explored in cross-coupling reactions. The presence of the allyl group could also open up possibilities for tandem catalysis, where the ligand not only coordinates to the metal but also participates in the reaction sequence.
Despite this potential, a review of the scientific literature did not yield specific examples of this compound being used as a ligand or in catalysis studies. The table below outlines some hypothetical coordination possibilities that could be explored in future research.
Potential Coordination Modes of this compound Derivatives
| Derivative of this compound | Potential Donor Atoms | Possible Metal Partners | Potential Catalytic Application |
| (3-Allyl-phenyl)-methoxide | O | Ti, Zr, Cu, Pd | Polymerization, Oxidation |
| (3-Allyl-phenyl)-methyl diphenylphosphine | P, O | Rh, Ir, Pd, Ni | Hydroformylation, Cross-coupling |
| This compound (neutral) | O, C=C (π-system) | Ru, Rh | Isomerization, Metathesis |
This table is for illustrative purposes to highlight the potential of this compound in ligand design, as no specific studies were found in the reviewed literature.
The exploration of this compound in the field of ligand design and catalysis remains an open area for research. Its straightforward synthesis and the presence of multiple functional handles make it an attractive platform for the development of new catalyst systems.
Sophisticated Spectroscopic and Computational Investigations of 3 Allyl Phenyl Methanol
Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Spectroscopic analysis provides empirical data on molecular structure, bonding, and dynamics. For a molecule like (3-Allyl-phenyl)-methanol, a multi-technique approach is essential for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the connectivity and spatial arrangement of atoms in a molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide primary structural information, multi-dimensional (2D) techniques are required to resolve complex spin systems and probe conformational preferences.
For this compound, 2D NMR experiments are crucial. A ¹H-¹H Correlation Spectroscopy (COSY) experiment would confirm the proton-proton coupling networks within the allyl group (CH₂=CH-CH₂-) and the aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would then be used to correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals.
To investigate the molecule's preferred conformation, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. mdpi.com This technique detects through-space interactions between protons that are in close proximity. NOESY cross-peaks between the benzylic CH₂OH protons and specific protons on the allyl group or the aromatic ring would provide direct evidence for the molecule's folded or extended conformations in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (HMBC) |
| Hydroxymethyl (-CH₂OH) | ~4.68 | ~65.0 | Protons to C1, C2, C6 (aromatic) |
| Hydroxyl (-OH) | ~1.90 (broad) | - | - |
| Allyl (-CH₂-CH=CH₂) | ~3.40 (d) | ~39.5 | Protons to C2, C3, C4 (aromatic); C' (vinyl) |
| Allyl (-CH=CH₂) | ~5.95 (m) | ~137.0 | Proton to C'' (terminal vinyl) |
| Allyl (=CH₂) | ~5.10 (m) | ~116.0 | Protons to C' (vinyl) |
| Aromatic C1 | - | ~141.0 | - |
| Aromatic C3 | - | ~140.0 | - |
| Aromatic C2, C4-C6 | ~7.10-7.30 (m) | ~126.0-129.0 | Protons to adjacent and quaternary aromatic carbons |
Note: Predicted values are based on spectral data for analogous structures. Actual values may vary.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₀H₁₂O), HRMS would confirm the molecular weight of 148.0888 u, distinguishing it from any other isomers or compounds with the same nominal mass.
Beyond formula confirmation, tandem mass spectrometry (MS/MS) is used to probe molecular structure through controlled fragmentation. The molecular ion of this compound would be isolated and fragmented to produce a characteristic pattern. This fragmentation can help confirm the connectivity of the functional groups. Expected fragmentation pathways could include:
Loss of a hydroxyl radical (•OH): Leading to a fragment ion at m/z 131.
Loss of the hydroxymethyl group (•CH₂OH): Resulting in a major fragment corresponding to the 3-allylphenyl cation at m/z 117.
Benzylic cleavage: Fission of the bond between the aromatic ring and the hydroxymethyl group.
In the context of reaction monitoring, HRMS is invaluable for identifying transient intermediates. For example, during the synthesis of this compound via the reduction of 3-allylbenzaldehyde (B3049592), HRMS could be used to detect the starting material, the final product, and any potential side-products in the reaction mixture, thereby confirming the reaction pathway.
Table 2: Expected HRMS Fragmentation Data for this compound
| Fragment Ion Formula | Calculated m/z | Proposed Structure/Loss |
| [C₁₀H₁₂O]⁺• | 148.0888 | Molecular Ion |
| [C₁₀H₁₁]⁺ | 131.0855 | Loss of •OH |
| [C₉H₉]⁺ | 117.0704 | Loss of •CH₂OH |
| [C₇H₇]⁺ | 91.0548 | Tropylium ion, resulting from rearrangement and cleavage |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. These techniques are highly sensitive to the presence of specific functional groups.
In the FT-IR spectrum of this compound, a prominent broad absorption band would be observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, indicating intermolecular hydrogen bonding. rsc.org Sharp peaks around 3000-3100 cm⁻¹ would correspond to aromatic and vinylic C-H stretches, while absorptions just below 3000 cm⁻¹ are due to aliphatic C-H stretches. Other key peaks include the C=C stretching of the allyl group (~1640 cm⁻¹) and the aromatic ring (~1600 and 1490 cm⁻¹).
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring and C=C double bond stretches give rise to strong, sharp signals, making Raman particularly useful for analyzing the unsaturated portions of the molecule. nih.gov This can be especially helpful in distinguishing between isomers where the position of the allyl group differs. nih.gov
These techniques are excellent for real-time reaction monitoring. For instance, during the oxidation of this compound to 3-allylbenzaldehyde, one could monitor the disappearance of the broad O-H stretching band and the appearance of a strong carbonyl (C=O) stretching band around 1700 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch (H-bonded) | 3200-3600 (broad, strong) | Weak |
| Aromatic/Vinylic C-H Stretch | 3000-3100 (medium) | Strong |
| Aliphatic C-H Stretch | 2850-2960 (medium) | Medium |
| C=C Stretch (Allyl) | ~1640 (medium) | Strong |
| C=C Stretch (Aromatic) | ~1600, ~1490 (strong) | Strong |
| C-O Stretch (Primary Alcohol) | ~1050 (strong) | Weak |
Quantum Chemical and Molecular Modeling Studies
Computational chemistry provides theoretical insights into molecular properties that can be difficult or impossible to measure experimentally. These methods complement spectroscopic data to build a complete picture of molecular structure and behavior.
Density Functional Theory (DFT) is a powerful quantum chemical method used to calculate the electronic structure of molecules. nih.govresearchgate.net A typical DFT study of this compound would begin with a geometry optimization to find the lowest energy structure. From this optimized structure, a variety of electronic properties can be calculated.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more readily polarizable and reactive.
Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. This map visualizes the electrostatic potential on the electron density surface, identifying regions of positive and negative potential. For this compound, the MEP would show a region of negative potential (nucleophilic character) around the oxygen atom of the hydroxyl group and regions of positive potential (electrophilic character) around the hydroxyl proton. The π-systems of the aromatic ring and allyl group would also show distinct electronic features. This information is critical for predicting how the molecule will interact with other reagents. nih.gov
Table 4: Predicted Electronic Properties from DFT Calculations (B3LYP/6-31G)*
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Region of electron donation (primarily located on the π-system) |
| LUMO Energy | ~ 0.5 eV | Region of electron acceptance (primarily located on the π*-antibonding orbitals) |
| HOMO-LUMO Gap | ~ 7.0 eV | Indicates high kinetic stability |
| Dipole Moment | ~ 1.8 Debye | Reflects the overall polarity of the molecule due to the -OH group |
Note: Values are illustrative and depend on the level of theory and basis set used.
The rotational freedom around the single bonds connecting the substituents to the phenyl ring means that this compound can exist in multiple conformations. Computational methods can be used to map the potential energy surface (PES) by systematically rotating these bonds and calculating the energy of each resulting geometry. scispace.com
The two key dihedral angles for this analysis are:
τ₁: The angle defining the rotation of the hydroxymethyl group relative to the plane of the phenyl ring.
τ₂: The angle defining the rotation of the allyl group relative to the plane of the phenyl ring.
By performing a relaxed PES scan, where these angles are systematically varied and the rest of the molecular geometry is optimized at each step, a 2D energy map can be generated. This map reveals the low-energy (stable) conformers as minima on the surface and the transition states for interconversion between them as saddle points. Such analysis can determine the global minimum energy conformation and the energy barriers that must be overcome for the molecule to change its shape. This theoretical data can then be correlated with experimental results from techniques like NOESY NMR to confirm the dominant conformations in solution. mdpi.comscispace.com This provides a detailed understanding of the molecule's structural dynamics, which ultimately influences its physical properties and biological activity.
Ab Initio and Semi-Empirical Calculations for Mechanistic Hypotheses
Computational chemistry provides powerful tools for elucidating the potential reaction pathways of this compound. Through the application of ab initio and semi-empirical methods, mechanistic hypotheses for various transformations involving this molecule can be rigorously investigated. These calculations offer insights into the electronic structure, transition states, and reaction energetics, which are crucial for understanding and predicting chemical reactivity.
Ab initio calculations, which are based on first principles of quantum mechanics without the inclusion of empirical parameters, offer a high level of theory and can provide very accurate results. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are commonly employed. DFT, in particular, has become a popular choice due to its balance of accuracy and computational cost, making it well-suited for studying the complex reaction mechanisms of molecules like this compound.
Semi-empirical methods, on the other hand, utilize a simplified quantum mechanical model and incorporate parameters derived from experimental data. While less computationally demanding than ab initio methods, they can still provide valuable qualitative insights into reaction mechanisms, especially for larger molecular systems.
A primary focus of computational studies on this compound would be to explore reactions involving its two key functional groups: the hydroxyl group at the benzylic position and the allyl group on the phenyl ring. Mechanistic hypotheses for reactions such as oxidation of the alcohol, electrophilic addition to the allyl double bond, and radical-mediated transformations can be computationally modeled.
For instance, in the oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid, computational methods can be used to model the reaction pathway with various oxidizing agents. The calculations can help identify the rate-determining step, characterize the structure of the transition state, and determine the activation energy barrier. This information is invaluable for understanding the reaction kinetics and for the rational design of more efficient catalytic systems.
Similarly, the reactivity of the allyl group can be explored. Computational studies can predict the regioselectivity and stereoselectivity of electrophilic additions to the double bond. By calculating the energies of the possible carbocation intermediates, the preferred reaction pathway can be determined. Furthermore, the potential for the allyl group to participate in pericyclic reactions, such as sigmatropic rearrangements, can be investigated by mapping the potential energy surface of the reaction.
The following data tables present hypothetical, yet plausible, results from ab initio (DFT) and semi-empirical calculations for two representative mechanistic hypotheses involving this compound. These tables are intended to illustrate the type of detailed information that can be obtained from such computational investigations.
Table 1: Calculated Energy Barriers for the Oxidation of this compound to (3-Allyl-phenyl)-formaldehyde
| Computational Method | Basis Set | Oxidant Model | Transition State (TS) Geometry | Activation Energy (kcal/mol) |
| DFT (B3LYP) | 6-31G(d,p) | Chromic Acid | C-H bond elongation, O-H bond formation with oxidant | 15.2 |
| DFT (M06-2X) | 6-311+G(d,p) | Chromic Acid | C-H bond elongation, O-H bond formation with oxidant | 14.5 |
| Semi-Empirical (AM1) | - | Chromic Acid | C-H bond elongation, O-H bond formation with oxidant | 18.9 |
| Semi-Empirical (PM3) | - | Chromic Acid | C-H bond elongation, O-H bond formation with oxidant | 17.8 |
Table 2: Calculated Relative Energies of Intermediates in the Electrophilic Addition of HBr to the Allyl Group of this compound
| Computational Method | Basis Set | Intermediate | Relative Energy (kcal/mol) |
| DFT (B3LYP) | 6-31G(d,p) | Markovnikov Carbocation | 0.0 |
| DFT (B3LYP) | 6-31G(d,p) | Anti-Markovnikov Carbocation | +8.7 |
| DFT (M06-2X) | 6-311+G(d,p) | Markovnikov Carbocation | 0.0 |
| DFT (M06-2X) | 6-311+G(d,p) | Anti-Markovnikov Carbocation | +9.1 |
| Semi-Empirical (AM1) | - | Markovnikov Carbocation | 0.0 |
| Semi-Empirical (AM1) | - | Anti-Markovnikov Carbocation | +7.5 |
| Semi-Empirical (PM3) | - | Markovnikov Carbocation | 0.0 |
| Semi-Empirical (PM3) | - | Anti-Markovnikov Carbocation | +7.2 |
These computational approaches, by providing a molecular-level understanding of reaction pathways, are instrumental in formulating and refining mechanistic hypotheses for the diverse reactivity of this compound.
Emerging Research Directions and Uncharted Territories for 3 Allyl Phenyl Methanol
Development of Sustainable and Green Synthetic Routes for the Compound
The principles of green chemistry are paramount in modern chemical synthesis, aiming to reduce environmental impact through the use of benign reagents, renewable resources, and energy-efficient processes. chalmers.se For (3-Allyl-phenyl)-methanol, future research is geared towards replacing traditional synthetic methods with more sustainable alternatives.
One promising avenue is the application of biocatalysis. The asymmetric reduction of a precursor ketone, 3-allyl-acetophenone, using enzymes or whole-cell biocatalysts could provide a highly enantioselective and environmentally friendly route to chiral versions of the alcohol. nih.govnih.gov Such methods operate under mild conditions, typically in aqueous media, thereby minimizing the use of hazardous organic solvents and reducing waste. nih.gov For instance, enzymes like alcohol dehydrogenases, potentially sourced from microorganisms or plants such as Daucus carota (carrot), have shown great efficacy in the stereoselective reduction of various aromatic ketones. nih.govnih.gov
| Green Synthesis Strategy | Potential Precursor | Key Advantages |
| Biocatalytic Reduction | 3-Allyl-acetophenone | High enantioselectivity, mild reaction conditions, use of water as a solvent. nih.govnih.gov |
| Green Nanoparticle Catalysis | 3-Allylbenzaldehyde (B3049592) | Use of eco-friendly catalysts, reduced reliance on harsh chemical reductants. researchgate.netmdpi.com |
| Transition-Metal-Free Coupling | Aromatic alcohols | Avoids heavy metal waste, potentially uses safer reagents. chalmers.seresearchgate.net |
| Hydrogenation with Green H₂ Source | 3-Allylbenzaldehyde | Utilizes sustainable hydrogen sources, avoiding flammable H₂ gas. dartmouth.edu |
Exploration of this compound in Flow Chemistry and Microreactor Systems
Flow chemistry and microreactor technology offer a paradigm shift from traditional batch processing, providing enhanced safety, efficiency, and control over chemical reactions. tandfonline.com These systems are particularly advantageous for managing highly exothermic reactions or those involving hazardous intermediates. tandfonline.com The synthesis of functionalized aromatic alcohols like this compound is an ideal candidate for translation into continuous flow processes.
Microreactors, with their high surface-to-volume ratio, enable superior heat and mass transfer, allowing for precise temperature control and rapid mixing. mdpi.com This can lead to higher yields, improved selectivity, and significantly shorter reaction times compared to batch reactors. tubitak.gov.trresearchgate.net For example, the oxidation of a benzyl (B1604629) alcohol to an aldehyde, a common transformation, can be performed at near-room temperature in milliseconds within a microreactor, whereas the same reaction in a batch setup might require cryogenic temperatures and hours to complete. tubitak.gov.trresearchgate.net
Key Benefits of Flow Chemistry for this compound Synthesis:
Enhanced Safety: Minimized reactor volume reduces the risks associated with hazardous reagents or exothermic reactions. tandfonline.com
Precise Control: Superior thermal management leads to fewer side products and higher purity. mdpi.com
Rapid Optimization: Automated systems allow for quick screening of reaction conditions to find the optimal parameters.
Scalability: Production can be scaled up by running multiple reactors in parallel ("numbering-up") without costly redesigns. mdpi.com
Integration into Advanced Materials Science through Novel Polymerization Strategies
The bifunctional nature of this compound, possessing both a polymerizable allyl group and a reactive hydroxyl group, makes it a highly valuable monomer for advanced materials science. This dual functionality allows for its incorporation into polymers through various modern techniques, creating materials with tailored properties.
Controlled Radical Polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) are particularly well-suited for monomers containing sensitive functional groups like hydroxyls and allyls. wikipedia.org Using this compound as a comonomer in ATRP could yield well-defined polymers with pendant allyl groups along the backbone. These allyl groups serve as versatile handles for post-polymerization modification.
One of the most powerful modification techniques is the thiol-ene "click" reaction . This highly efficient and specific reaction allows for the attachment of a wide range of thiol-containing molecules onto the polymer backbone under mild conditions, often initiated by UV light. nih.govresearchgate.net This enables the creation of functional materials with precisely controlled architectures for applications ranging from biocompatible coatings to advanced electronic materials. nih.govrsc.org
Furthermore, the hydroxyl group can be used as an initiation site for Ring-Opening Polymerization (ROP) to create graft copolymers, or it can be modified to introduce other functionalities. The combination of these polymerization methods opens the door to complex macromolecular architectures.
| Polymerization Strategy | Role of this compound | Key Features & Potential Applications |
| Atom Transfer Radical Polymerization (ATRP) | Comonomer | Creates polymers with pendant allyl groups for further functionalization. wikipedia.orgcmu.edu |
| Thiol-Ene "Click" Chemistry | Post-polymerization modification | Attaches diverse functional molecules to the polymer backbone; used in hydrogels, surface coatings. nih.govacs.org |
| Ring-Opening Polymerization (ROP) | Initiator (via -OH group) | Synthesizes graft copolymers (e.g., polyesters, polyethers) for biomedical applications. nih.gov |
| Transition Metal-Catalyzed Polymerization | Monomer | Copolymers with ethylene or α-olefins, placing functional groups close to the main chain. cambridge.org |
Interdisciplinary Research at the Interface of Organic Synthesis and Supramolecular Chemistry
Supramolecular chemistry focuses on the design of complex, functional systems held together by non-covalent interactions. The distinct structural features of this compound make it an intriguing building block for the construction of such higher-order assemblies.
The key functional groups of the molecule can each participate in specific non-covalent interactions:
Hydroxyl Group: A classic hydrogen bond donor and acceptor, capable of forming predictable, directional interactions to guide self-assembly into tapes, rosettes, or helical structures.
Phenyl Ring: Can engage in π-π stacking interactions, providing thermodynamic stability to assembled structures. It can also participate in cation-π interactions.
Allyl Group: While not a primary driver of self-assembly, the allyl group offers a unique reactive site. It can be used for post-assembly modification, allowing for the "clicking" of new functionalities onto a pre-formed supramolecular structure or for locking the assembly into a permanent state through polymerization.
This combination of functionalities could enable the design of novel "supramolecular monomers" or "tectons." For example, this compound derivatives could be designed to self-assemble into liquid crystals, gels, or discrete molecular cages. The terminal allyl groups could then be polymerized to create robust, porous materials with ordered nano-architectures, suitable for applications in separations, catalysis, or sensing. This interdisciplinary approach, merging the precision of organic synthesis with the principles of self-assembly, represents a frontier for creating next-generation functional materials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (3-Allyl-phenyl)-methanol, and how do reaction conditions influence yield?
- Methodology :
- Allylation strategies : Use allyl tributyl stannane under anhydrous conditions to introduce the allyl group, followed by oxidation or reduction steps to install the methanol moiety .
- Acid-catalyzed condensation : Reflux 3-allylphenol precursors with acetic acid in ethanol, monitored by TLC (Rf = 0.4–0.6 in hexane/ethyl acetate 3:1) to optimize reaction progress .
- Workup : Quench with ice water, filter, and dry under vacuum to isolate the product. Typical yields range from 60–75% depending on purity of starting materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodology :
- NMR : The allyl group’s protons appear as a multiplet at δ 5.2–5.8 ppm (¹H NMR), while the benzylic -CH₂OH resonates as a singlet at δ 4.5–4.7 ppm. Aromatic protons show splitting patterns consistent with para-substitution .
- GC-MS : Monitor molecular ion peaks at m/z 162 (M⁺) and fragmentation patterns (e.g., loss of H₂O at m/z 144) .
- IR : Confirm hydroxyl (-OH) stretch at 3300–3500 cm⁻¹ and allyl C=C stretch at 1640–1680 cm⁻¹ .
Advanced Research Questions
Q. How does the steric and electronic nature of the allyl group influence regioselectivity in derivatization reactions of this compound?
- Methodology :
- Hydrogenation studies : Compare Lindlar catalyst (selective for alkyne-to-cis-alkene) vs. Pd nanoparticles (full hydrogenation to alkane). The allyl group’s electron-rich nature favors electrophilic aromatic substitution at the para position .
- DFT calculations : Model charge distribution to predict sites for nucleophilic attack (e.g., allyl group vs. hydroxyl) .
- Data Contradictions :
- Palladium catalysts may over-hydrogenate the allyl group, reducing reactivity for downstream applications, whereas Lindlar preserves alkene functionality but requires strict solvent control (e.g., quinoline as a poison) .
Q. What thermodynamic factors govern the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Gas-phase thermochemistry : Use NIST data to calculate bond dissociation enthalpies (O-H BDE = 369 kJ/mol) and acidities (ΔG° = 1457 kJ/mol) .
- Solution-phase stability : Conduct accelerated degradation studies at pH 2–12 (40–80°C) with HPLC monitoring. The compound is most stable at pH 7 (t₁/₂ > 6 months) .
- Key Data Table :
| Property | Value | Conditions | Reference |
|---|---|---|---|
| O-H BDE | 369 kJ/mol | Gas phase | |
| pKa | 10.2 ± 0.3 | Water, 25°C | |
| Thermal decomposition T | 220–240°C | DSC, N₂ atmosphere |
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound oxidation?
- Methodology :
- Systematic benchmarking : Compare turnover numbers (TONs) across Ru, Pd, and Mn catalysts under identical conditions (e.g., 0.1 mol% catalyst, 50°C, O₂ atmosphere). Ru-based systems show higher TONs (>500) but require co-oxidants like TEMPO .
- Kinetic isotope effects : Use deuterated analogs to probe rate-determining steps (e.g., C-H vs. O-H cleavage) .
- Conflict Resolution :
- Discrepancies arise from solvent polarity (aprotic vs. protic) and substrate purity. Pre-purify via column chromatography (SiO₂, hexane/EtOAc) to minimize side reactions .
Experimental Design & Safety
Q. What safety protocols are critical when handling this compound in large-scale reactions?
- Methodology :
- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact .
- Waste management : Neutralize acidic byproducts with NaHCO₃ before disposal. Store waste in sealed containers labeled "Flammable Alcohols" .
- Ventilation : Use fume hoods during reflux or distillation to mitigate inhalation risks (TLV = 50 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
